molecular formula C2H4N2O2 B048743 Glyoxime CAS No. 557-30-2

Glyoxime

Cat. No.: B048743
CAS No.: 557-30-2
M. Wt: 88.07 g/mol
InChI Key: LJHFIVQEAFAURQ-CCAGOZQPSA-N
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Description

Ethanedial, dioxime, also known as glyoxal dioxime, is an organic compound with the formula C₂H₄N₂O₂. It is a derivative of glyoxal, where both aldehyde groups are converted to oxime groups. This compound is known for its chelating properties and is used in various chemical applications.

Mechanism of Action

Target of Action

Glyoxime, also known as Ethanedial, dioxime or Glyoxaldioxime, is a type of organic compound known as an oxime. Oximes are commonly used as ligands and sequestering agents for metal ions . The primary targets of this compound are therefore likely to be metal ions in biological systems.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination complexes. This occurs when the this compound molecule, acting as a ligand, donates a pair of electrons to a metal ion, forming a coordinate covalent bond . The resulting changes depend on the specific metal ion involved and the biological context, but can include alterations in the metal ion’s reactivity, solubility, and biological activity.

Biochemical Pathways

This compound is related to the Glyoxylate cycle, a variation of the tricarboxylic acid cycle, which is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The Glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . .

Biochemical Analysis

Biochemical Properties

Glyoxime has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an uncompetitive inhibitor for the enzyme lysozyme, with a Ki value in the micromolar range . This suggests that this compound may have the ability to modulate the activity of certain enzymes, potentially influencing biochemical reactions within the cell .

Cellular Effects

Studies have shown that this compound can have significant effects on cellular processes. For example, it has been found to inhibit the activity of lysozyme, an enzyme involved in the immune response . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with enzymes such as lysozyme, potentially influencing their activity . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, studies have shown that at low concentrations, this compound can cause considerable inhibition of enzyme activity, but at high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme . This suggests that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it is known to interact with the enzyme lysozyme, suggesting a role in the immune response . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanedial, dioxime can be synthesized through the reaction of glyoxal with hydroxylamine. The reaction typically occurs in an aqueous medium, where glyoxal reacts with hydroxylamine hydrochloride to form the dioxime. The reaction conditions often involve maintaining a slightly acidic to neutral pH to facilitate the formation of the oxime groups.

Industrial Production Methods

Industrial production of ethanedial, dioxime involves the large-scale reaction of glyoxal with hydroxylamine. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to obtain ethanedial, dioxime in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanedial, dioxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime groups back to aldehyde groups.

    Substitution: The oxime groups can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Nitriles, carboxylic acids.

    Reduction Products: Aldehydes.

    Substitution Products: Various substituted oximes.

Scientific Research Applications

Ethanedial, dioxime has several applications in scientific research:

    Chemistry: Used as a chelating agent in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in biochemical assays and as a cross-linking agent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Glyoxal: The parent compound of ethanedial, dioxime, with aldehyde groups instead of oxime groups.

    Dimethylglyoxime: A similar compound with methyl groups attached to the oxime groups.

    Benzil dioxime: A derivative with phenyl groups attached to the oxime groups.

Uniqueness

Ethanedial, dioxime is unique due to its high chelating ability and stability. Compared to glyoxal, it has enhanced stability due to the presence of oxime groups. Dimethylthis compound and benzil dioxime have similar chelating properties but differ in their steric and electronic effects due to the presence of additional substituents.

Properties

CAS No.

557-30-2

Molecular Formula

C2H4N2O2

Molecular Weight

88.07 g/mol

IUPAC Name

(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine

InChI

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2-

InChI Key

LJHFIVQEAFAURQ-CCAGOZQPSA-N

Isomeric SMILES

C(=N\O)\C=N/O

SMILES

C(=NO)C=NO

Canonical SMILES

C(=NO)C=NO

Synonyms

Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime;  Glyoxal Dioxime;  Ethanedione Dioxime;  NSC 18263;  Pik-off

Origin of Product

United States

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